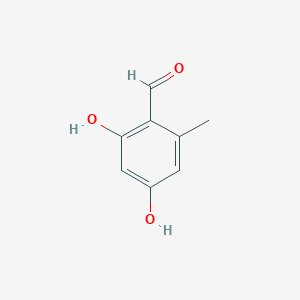

2,4-Dihydroxy-6-methylbenzaldehyde

Descripción

Nomenclature and Chemical Classification in Scholarly Contexts

The precise naming and classification of a chemical compound are fundamental to clear and unambiguous scientific communication. 2,4-Dihydroxy-6-methylbenzaldehyde is identified and categorized through a systematic nomenclature that reflects its molecular structure.

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound . wikipedia.orgnih.gov This name explicitly describes the molecule's structure: a benzaldehyde (B42025) core (a benzene (B151609) ring with a formyl group, -CHO) substituted with two hydroxyl (-OH) groups at the 2nd and 4th carbon positions and a methyl (-CH3) group at the 6th position.

In scientific literature, this compound is frequently referred to by several synonyms and common names. The most prevalent of these is Orsellinaldehyde . wikipedia.org Other designations include o-Orsellinaldehyde, Orcylaldehyde, Orcinaldehyde, 4-Formyl-5-methylresorcinol, and 6-Methyl-β-resorcyladehyde. wikipedia.orgontosight.aisigmaaldrich.comsigmaaldrich.com

From a structural standpoint, this compound is classified into several chemical families. wikipedia.org It is a dihydroxybenzaldehyde due to the presence of two hydroxyl groups on the benzaldehyde framework. wikipedia.orgchemicalbook.com Furthermore, the 1,3-dihydroxybenzene substructure classifies it as a derivative of resorcinol . wikipedia.orgontosight.ai The presence of a methyl group on the benzene ring also allows for its classification as a toluene (B28343) derivative. wikipedia.org

Historical Context and Significance in Chemical and Biological Discovery

Historically, research into this compound has roots in natural product chemistry. It has been identified as a fungal metabolite, isolated from various species including Grifola frondosa, Aspergillus cleistominutus, Aspergillus nidulans, and Phlebiopsis gigantea. wikipedia.orgchemicalbook.com The discovery of this compound in natural sources spurred further investigation into its chemical properties and potential biological activities.

In the realm of synthetic chemistry, the preparation of this compound and its isomer, atranol (2,6-Dihydroxy-4-methylbenzaldehyde), has been a subject of study. acs.org The Gattermann reaction, a classic method for formylating phenols, can be employed for its synthesis from orcinol (B57675). wikipedia.org This involves reacting orcinol with zinc cyanide and hydrogen chloride, followed by hydrolysis to yield the aldehyde. wikipedia.org

Overview of Research Trajectories and Emerging Areas of Investigation

Initial research on this compound often focused on its isolation and characterization from natural sources. wikipedia.orgnih.govacs.org Subsequent studies have explored its utility as a versatile starting material in organic synthesis for creating more complex molecules. ontosight.aibiomolther.org

A significant and expanding area of investigation revolves around the biological activities of this compound and its derivatives. Research has indicated its potential in several areas:

Anticancer Properties: Studies have shown that o-orsellinaldehyde exhibits selective cytotoxic effects against certain cancer cell lines, such as Hep 3B, potentially through the induction of apoptosis. nih.govacs.org

Antimicrobial and Anti-inflammatory Activity: The compound has been investigated for its antibacterial properties. biomolther.org Furthermore, research suggests it possesses anti-inflammatory and anti-nociceptive (pain-reducing) activities. biomolther.org

Antioxidant Potential: Like many phenolic compounds, this compound has been explored for its antioxidant capabilities. ontosight.ai

The development of Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) is another active research direction, with investigations into their potential as inhibitors of proteins like Hsp90. conicet.gov.ar The unique chemical structure of this compound, with its reactive hydroxyl and aldehyde groups, continues to make it a compound of interest for the synthesis of novel therapeutic agents. ontosight.ai

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | Orsellinaldehyde, o-Orsellinaldehyde, Orcylaldehyde |

| CAS Number | 487-69-4 |

| Molecular Formula | C8H8O3 |

| Molar Mass | 152.15 g/mol |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 180-184 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 321.9 °C | wikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dihydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFQTUKKYWDRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291004 | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-69-4 | |

| Record name | Orcylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15U7JE2JVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation in Natural Systems

Fungal Metabolite Derivation and Isolation Methodologies

The isolation of 2,4-Dihydroxy-6-methylbenzaldehyde from fungal cultures is a multi-step process that typically involves cultivation of the fungus, extraction of metabolites, and subsequent purification and identification. The specific techniques can vary depending on the fungal species and the scale of production.

Grifola frondosa (Maitake Mushroom)

The edible mushroom Grifola frondosa, commonly known as Maitake, is a well-documented source of this compound, which is often referred to as o-orsellinaldehyde in the literature. acs.orgresearchgate.netnih.gov Research has demonstrated its presence in submerged cultures of this fungus.

The isolation process from Grifola frondosa typically begins with the cultivation of the fungal mycelium in a liquid medium for an extended period, for instance, 14 days in an airlift fermentor. acs.org Following cultivation, the culture broth is separated from the mycelium. The supernatant of the culture broth is then subjected to solvent extraction, commonly using ethyl acetate (B1210297), to isolate the bioactive metabolites. acs.org This crude extract can be further fractionated to yield the pure compound. acs.org For analytical purposes, specimens of G. frondosa may be freeze-dried and then extracted with a 70% ethanol (B145695) solution. nih.gov The identification of the isolated compound as this compound is confirmed through various spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Table 1: Isolation of this compound from Grifola frondosa

| Step | Method | Details |

|---|---|---|

| Cultivation | Submerged culture in airlift fermentor | 14-day cultivation period |

| Extraction | Ethyl acetate extraction of supernatant | To isolate bioactive metabolites |

| Purification | Further fractionation of crude extract | To obtain the pure compound |

| Identification | UV, MS, NMR spectroscopy | To confirm the chemical structure |

Phlebiopsis gigantea

Phlebiopsis gigantea, a saprophytic basidiomycete fungus, is another natural source of o-orsellinaldehyde. mdpi.comslu.senih.govresearchgate.net This fungus is utilized as a biocontrol agent in forestry. mdpi.com

The isolation of this compound from Phlebiopsis gigantea has been achieved from liquid cultures of the fungus. mdpi.comresearchgate.net The methodology involves subjecting the liquid culture to solid-phase extraction (SPE). mdpi.comresearchgate.net This process can yield different fractions based on the solvent used, such as a 20% acetonitrile (B52724) (CH₃CN) extract and a 95% CH₃CN extract. mdpi.comresearchgate.net Further purification of the extracts is carried out using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net The fractions corresponding to major UV peaks are collected and dried to isolate the pure compounds. The structural elucidation of the isolated compound is then performed using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic analysis, as well as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). mdpi.comslu.senih.govresearchgate.net

Table 2: Isolation of this compound from Phlebiopsis gigantea

| Step | Method | Details |

|---|---|---|

| Cultivation | Liquid culture | Four-liter scale |

| Extraction | Solid-Phase Extraction (SPE) | Using acetonitrile (CH₃CN) |

| Purification | Reversed-Phase HPLC (RP-HPLC) | Collection of fractions with major UV peaks |

| Identification | 1D & 2D NMR, LC-HRMS | For structural elucidation |

Coprinus comatus (Shaggy Mane Mushroom)

The common edible mushroom, Coprinus comatus, also known as the shaggy mane mushroom, has been identified as a producer of this compound. nih.govnih.gov

Methodologies for isolating this compound from Coprinus comatus often involve the extraction of fungal cultures. For instance, cultures grown on potato dextrose agar (B569324) (PDA) for approximately 15 days can be extracted with methanol. nih.gov The crude extracts are then resuspended in distilled water and further extracted with ethyl acetate. nih.gov The nematicidal activity, a property associated with some of the compounds produced by this fungus, has been observed in the ethyl acetate extract. nih.gov Other studies have utilized ethanol and hot water for extraction, with the reducing power of the extracts being evaluated spectrophotometrically. nih.gov

Table 3: Extraction Methods for Metabolites from Coprinus comatus

| Extraction Solvent | Method | Purpose |

|---|---|---|

| Methanol | Extraction of PDA cultures | To obtain crude extracts |

| Ethyl Acetate | Further extraction of aqueous suspension | To isolate specific active compounds |

| Ethanol & Hot Water | General extraction | To evaluate properties like reducing power |

Aspergillus cleistominutus

Aspergillus cleistominutus is a species of fungus within the Aspergillus genus that has been reported to produce this compound. While specific detailed methodologies for the isolation of this particular compound from A. cleistominutus are not extensively documented in the available literature, general methods for the isolation of polyketides from Aspergillus species can be inferred. These typically involve cultivation on a suitable medium, followed by solvent extraction of the mycelium and/or the culture broth, and subsequent chromatographic purification.

Aspergillus nidulans

Aspergillus nidulans, a model organism for fungal genetics and metabolism, is known to produce a wide array of secondary metabolites, including polyketides like this compound. asm.orgchalmers.senih.govnih.gov The study of its genome has revealed numerous gene clusters responsible for the biosynthesis of these compounds. nih.gov

The isolation of polyketides from Aspergillus nidulans generally begins with the cultivation of the fungus in a defined medium, such as Aspergillus minimal medium (AMM). nih.gov The mycelium is then harvested by filtration and can be used for the extraction of intracellular metabolites. asm.org Total RNA can also be isolated from the mycelium to study gene expression related to metabolite production. asm.orgnih.gov The extraction of metabolites can be performed using various organic solvents, followed by purification techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Table 4: General Methodology for Polyketide Isolation from Aspergillus nidulans

| Step | Method | Details |

|---|---|---|

| Cultivation | Growth in minimal medium (e.g., AMM) | Allows for controlled study of metabolism |

| Harvesting | Filtration of mycelium | Separation of fungal biomass from the medium |

| Extraction | Solvent extraction | To isolate secondary metabolites |

| Purification | Chromatographic techniques (e.g., HPLC) | To separate and purify individual compounds |

Agrocybe praecox

Agrocybe praecox, commonly known as the spring agrocybe, is another fungal species that contains phenolic compounds. researchgate.netwikipedia.org While the specific isolation of this compound from this mushroom is not explicitly detailed, studies have focused on the analysis of its phenolic content.

The investigation of phenolic compounds in Agrocybe praecox involves the analysis of its fruiting bodies. researchgate.net High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique used to identify and quantify the phenolic compounds present in the extracts of this mushroom. researchgate.net For the extraction of polysaccharides, another class of bioactive molecules, from a related species (Agrocybe aegerita), methods like accelerated solvent extraction and conventional reflux extraction with water have been employed. nih.gov These general extraction principles for phenolic compounds and other metabolites are applicable to Agrocybe praecox.

Agrocybe aegerita

This compound, also known as orsellinaldehyde, has been identified in fungi. While research has confirmed its presence in the related species Agrocybe praecox, the investigation into its specific occurrence within Agrocybe aegerita continues to be an area of interest in natural product chemistry. wikipedia.org Fungal species are well-documented producers of a diverse array of secondary metabolites, and the genus Agrocybe is a recognized source of bioactive compounds.

Other Fungal Sources and Associated Research

Beyond the Agrocybe genus, this compound is a known natural product of several other fungi. wikipedia.org Research has documented its isolation from various species, highlighting its distribution across different fungal taxa. These findings are significant for studies in fungal chemotaxonomy and the exploration of natural sources for valuable chemical compounds.

The table below summarizes some of the fungal species reported to produce this compound.

| Fungal Species | Reference |

| Grifola frondosa | wikipedia.org |

| Aspergillus cleistominutus | wikipedia.org |

| Aspergillus nidulans | wikipedia.org |

| Agrocybe praecox | wikipedia.org |

Isolation Techniques from Biological Matrices

The extraction and purification of this compound from complex biological sources, such as fungal cultures, rely on established laboratory techniques. These methods are designed to separate the target compound from a multitude of other metabolites.

Bioassay-guided fractionation is a principal strategy used to isolate specific, active compounds from a complex mixture like a raw biological extract. nih.gov This process involves systematically separating the extract into various fractions using chromatographic techniques. Each resulting fraction is then tested for a particular biological activity. The fractions that show the desired activity are subjected to further separation and purification until the pure, active compound is isolated. nih.gov This methodology is highly effective for discovering new natural products and is a standard approach for isolating compounds like this compound, particularly when seeking to identify the source of a specific biological effect observed in a fungal extract. nih.gov

When fungi are grown in a liquid medium (broth), they often secrete secondary metabolites into the surrounding liquid. The analysis of this liquid, known as the culture filtrate, is a common method for detecting and identifying extracellular compounds. The process typically involves separating the fungal biomass from the liquid filtrate. The filtrate is then subjected to extraction with an appropriate organic solvent to concentrate the dissolved metabolites. This extract can then be analyzed using methods such as High-Performance Liquid Chromatography (HPLC) to separate, identify, and quantify the compounds present, including this compound.

Biosynthetic Pathways and Precursor Studies

Understanding how organisms synthesize chemical compounds is a fundamental aspect of biochemistry. For this compound, the biosynthetic pathway is rooted in primary metabolism.

This compound is a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid units. The biosynthesis of orsellinaldehyde and related compounds in fungi follows the polyketide pathway. This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units. Through a series of condensation, ketoreduction, and dehydration reactions catalyzed by a large multi-domain enzyme complex known as polyketide synthase (PKS), a polyketide chain is assembled. This chain then undergoes cyclization and aromatization to form the characteristic aromatic ring structure of this compound. The study of this pathway often involves feeding isotopically labeled precursors, such as ¹³C-labeled acetate or malonate, to the producing organism and analyzing their incorporation into the final molecule.

Enzymatic Conversions and Intermediates (e.g., Orsellinic Acid)

The biosynthesis of this compound, also known as o-orsellinaldehyde, is intricately linked to the intermediate compound orsellinic acid (OA). nih.govwikipedia.org Orsellinic acid is a dihydroxybenzoic acid derivative that serves as a crucial precursor in the formation of a wide array of secondary metabolites in fungi, lichens, and some plants. nih.govnih.gov The conversion of orsellinic acid to o-orsellinaldehyde is a key enzymatic step in the biosynthetic pathways of various natural products.

The biosynthesis of orsellinic acid itself proceeds via the polyketide synthase (PKS) pathway. ontosight.ai This process begins with the condensation of acetyl-CoA and malonyl-CoA molecules, which is catalyzed by a PKS enzyme to create a polyketide chain. Subsequent reactions, including reduction, dehydration, and cyclization, lead to the formation of orsellinic acid. ontosight.ai Key enzymes in this pathway include polyketide synthase, acetyl-CoA carboxylase, and o-orsellinic acid synthase. ontosight.ai

Once orsellinic acid is formed, its conversion to o-orsellinaldehyde is facilitated by specific enzymes. Two primary types of enzymatic reactions are known to catalyze this transformation. One involves Non-ribosomal peptide synthase-like (NRPS-like) enzymes, such as StbB, AscB, and ATEG_03630. nih.gov The other mechanism is catalyzed by the reductase (R) domain of certain polyketide synthases, like PkfA and TropA. nih.gov For instance, research has identified the enzyme Pks5 from the fungus Ustilago maydis as being responsible for converting orsellinic acid into o-orsellinaldehyde. nih.gov Inactivation of the pks5 gene in this fungus resulted in the accumulation of orsellinic acid and a loss of o-orsellinaldehyde production, confirming the enzyme's function. nih.gov

Table 1: Key Enzymes and Intermediates in the Biosynthesis of this compound

| Intermediate/Enzyme | Role | Organism/Pathway Example |

| Acetyl-CoA | Starter unit for polyketide chain | Polyketide Synthase Pathway ontosight.ai |

| Malonyl-CoA | Extender unit for polyketide chain | Polyketide Synthase Pathway ontosight.ai |

| Orsellinic Acid | Direct precursor to o-orsellinaldehyde | Fungi, Lichens, Plants nih.govnih.gov |

| Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide chain | Fungi, Plants ontosight.aifrontiersin.org |

| NRPS-like enzymes (e.g., StbB, AscB) | Catalyze the conversion of orsellinic acid to o-orsellinaldehyde | Fungi nih.gov |

| Pks5 | Converts orsellinic acid to o-orsellinaldehyde | Ustilago maydis nih.gov |

Polyketide Synthase (PKS) Cluster Investigations

The genes responsible for the biosynthesis of this compound and other orsellinic acid-derived compounds are typically organized in biosynthetic gene clusters (BGCs). These clusters contain the gene for the polyketide synthase (PKS) along with genes encoding other necessary enzymes for modifications, such as methyltransferases and oxidoreductases.

Investigations into these PKS gene clusters have provided significant insights into the production of these metabolites. For example, studies in lichen-forming fungi have focused on identifying PKS genes associated with the synthesis of various orsellinic acid derivatives. nih.gov It has been shown that the PKS enzyme alone can synthesize the core depside structure, with subsequent modifications being carried out by other enzymes encoded within the same gene cluster. nih.gov

In the plant Rhododendron dauricum, a novel type III polyketide synthase, named orcinol (B57675) synthase (ORS), has been cloned and characterized. frontiersin.org This enzyme is involved in the biosynthesis of orsellinic acid, the precursor to daurichromenic acid, an anti-HIV meroterpenoid. frontiersin.org The ORS gene is predominantly expressed in the young leaves of the plant, which is the primary site of daurichromenic acid production. frontiersin.org

The identification and characterization of these PKS gene clusters are crucial for several reasons. They allow for a deeper understanding of the molecular genetics behind the synthesis of complex natural products. Furthermore, this knowledge opens up possibilities for biotechnological applications, such as the heterologous expression of these gene clusters in more easily cultivable hosts like Aspergillus oryzae or Escherichia coli to produce these compounds on a larger scale. nih.govuh.edu This approach can overcome the limitations of low yields and difficult extraction from natural sources. nih.gov

Table 2: Investigated PKS Gene Clusters for Orsellinic Acid Derivatives

| Organism | PKS Gene/Cluster | Product/Derivative | Research Focus |

| Ustilago maydis | pks5 | o-Orsellinaldehyde | Functional characterization of the PKS responsible for converting orsellinic acid. nih.gov |

| Lichen-Forming Fungi | Group IX, PKS23 | Methylated orsellinic acid derivatives (e.g., atranorin) | Identification of PKS clusters for depside and depsidone (B1213741) biosynthesis. nih.gov |

| Rhododendron dauricum | Orcinol Synthase (ORS) | Orsellinic Acid | Characterization of a plant-based PKS for orsellinic acid synthesis. frontiersin.org |

| Streptomyces sp. | Not specified | Methylbenzene-containing polyketides | Elucidation of biosynthetic pathways for novel polyketides. nih.gov |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Mechanisms

The introduction of a formyl group (-CHO) onto the aromatic ring of orcinol (B57675) is a key step in the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde. The Gattermann and Reimer-Tiemann reactions are two classical and effective methods for achieving this transformation.

Gattermann Reaction of Orcinol

The Gattermann reaction is a widely used method for the formylation of activated aromatic compounds, such as phenols and their ethers. byjus.comgeeksforgeeks.orgtiwariacademy.com In the case of this compound synthesis, orcinol is the starting material. This reaction introduces a formyl group onto the aromatic ring, yielding the desired aldehyde. A common and safer modification of the classical Gattermann reaction utilizes zinc cyanide and hydrogen chloride. geeksforgeeks.orgwikipedia.org

The Gattermann reaction can be effectively carried out on orcinol using a combination of zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl). geeksforgeeks.orgwikipedia.org In this process, orcinol and zinc cyanide are typically suspended in a suitable solvent like diethyl ether. wikipedia.org Gaseous hydrogen chloride is then passed through the mixture. wikipedia.org The in-situ generation of hydrogen cyanide (HCN) and the Lewis acid catalyst, zinc chloride (ZnCl₂), from the reaction between zinc cyanide and HCl is a key feature of this method. geeksforgeeks.orggoogle.com This approach avoids the direct handling of highly toxic gaseous hydrogen cyanide. geeksforgeeks.orggoogle.com

The reaction proceeds with the electrophilic attack of a reactive formylating agent on the electron-rich aromatic ring of orcinol. The hydroxyl groups of orcinol are strongly activating and direct the incoming electrophile to the ortho and para positions. The formylation occurs at the position between the two hydroxyl groups, which is the most nucleophilic site.

A typical experimental procedure involves stirring a mixture of orcinol and zinc cyanide in ether while saturating the solution with hydrogen chloride gas over a couple of hours. wikipedia.org Following the reaction, the ethereal solvent is decanted, and the remaining residue is treated with water and heated, leading to the precipitation of the product. wikipedia.org The crude this compound can then be collected and purified by recrystallization. wikipedia.org This method has been reported to produce the target compound in good yields, for instance, a 76% yield was achieved in one documented synthesis. wikipedia.org

Table 1: Gattermann Reaction of Orcinol

| Reactants | Reagents | Solvent | Key Conditions | Product | Reported Yield |

| Orcinol (5-Methylbenzene-1,3-diol) | Zinc Cyanide (Zn(CN)₂), Hydrogen Chloride (HCl) | Diethyl Ether | Saturation with HCl gas, followed by heating with water | This compound | 76% wikipedia.org |

The mechanism of the Gattermann reaction proceeds through the formation of an aldimine intermediate. unacademy.com The electrophilic species generated in the reaction mixture, often represented as a formimino cation, attacks the activated aromatic ring of orcinol. This electrophilic aromatic substitution reaction leads to the formation of an aldimine precursor.

This intermediate is not stable and is readily hydrolyzed upon the addition of water. The hydrolysis step involves the cleavage of the carbon-nitrogen double bond of the imine and its replacement with a carbon-oxygen double bond, thus forming the final aldehyde product, this compound. unacademy.comnrochemistry.com The work-up of the reaction mixture with hot water facilitates this hydrolysis, leading to the precipitation of the desired product from the aqueous solution. wikipedia.org

Reimer-Tiemann Reaction for Formyl Group Introduction

The Reimer-Tiemann reaction is another fundamental method for the ortho-formylation of phenols. byjus.comwikipedia.org This reaction typically employs chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), to generate a dichlorocarbene (B158193) (:CCl₂) intermediate. wikipedia.org

The reaction mechanism begins with the deprotonation of the phenolic hydroxyl groups of orcinol by the strong base, forming a phenoxide ion. wikipedia.org This phenoxide is more susceptible to electrophilic attack than the neutral phenol. Simultaneously, the reaction of chloroform with the hydroxide base generates the highly reactive dichlorocarbene. wikipedia.org

The electron-rich phenoxide ring then attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to a directing effect of the phenoxide ion. wikipedia.org This results in the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis of this intermediate in the alkaline medium replaces the chlorine atoms with hydroxyl groups, which then tautomerizes to the final aldehyde product, this compound, after an acidic workup. byjus.com While the Reimer-Tiemann reaction is a classic method, it can sometimes result in a mixture of ortho and para isomers and may have lower yields compared to the Gattermann reaction for certain substrates.

Derivatization and Analog Synthesis

The presence of reactive functional groups in this compound makes it a versatile starting material for the synthesis of more complex molecules, including natural products and their analogs.

Synthesis of Daurichromenic Acid and its Derivatives

A significant application of this compound is its use as a key precursor in the synthesis of daurichromenic acid. Daurichromenic acid is a natural product that has garnered interest for its biological activities.

The synthesis involves the reaction of this compound with trans,trans-farnesal. In one patented method, this reaction is carried out in the presence of an ethylenediamine (B42938) diacetate catalyst in a solvent such as xylene, under reflux conditions. This condensation reaction leads to the formation of a cyclic intermediate. The subsequent oxidation of this intermediate, for example using sodium chlorite (B76162) (NaClO₂), yields daurichromenic acid. This synthetic route provides an efficient way to produce this complex natural product, with the initial aldehyde serving as a crucial building block.

Yield Optimization and Process Chemistry Improvements

Improving reaction yields and selectivity is a critical aspect of process chemistry. In the synthesis of this compound and its derivatives, several strategies can be employed to optimize outcomes. The choice of reagents and reaction conditions plays a pivotal role. For the synthesis of this compound from orcinol, different methods yield varying results. The Gattermann reaction using zinc cyanide and HCl gas gives a yield of 76%, while the Vilsmeier-Haack reaction using POCl3 and DMF can achieve a higher yield of 82%. chemicalbook.com

In subsequent reactions, such as the alkylation of the hydroxyl groups, regioselectivity is a major challenge. Uncontrolled reactions can lead to a mixture of products, including mono- and di-alkylated species. A patented process for the regioselective benzylation of the similar 2,4-dihydroxybenzaldehyde (B120756) found that the choice of solvent and base was crucial. google.com Using potassium fluoride (B91410) and benzyl (B1604629) chloride in acetonitrile (B52724) significantly increased the selectivity for mono-alkylation at the 4-position, reducing the formation of the bis-alkylation side product to less than 5% and achieving an isolated yield of over 70%. google.com In contrast, using acetone (B3395972) as a solvent resulted in about 25% of the undesirable bis-alkylation product. google.com These findings underscore the importance of systematic optimization of reaction parameters to maximize the yield of the desired product and simplify purification processes.

Impact of Starting Materials (Aldehyde, Ester, Acid)

The formyl group (-CHO) in this compound is introduced onto the electron-rich orcinol ring using specific formylating agents. The nature of the formyl source, which can be conceptually related to derivatives of formic acid, is critical.

Amide-Based Reagents (Vilsmeier-Haack Reaction) : A prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.com This reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), in conjunction with phosphorus oxychloride (POCl₃). chemicalbook.comcambridge.org In this process, DMF serves as the precursor to the electrophilic formylating agent, a chloroiminium salt often called the Vilsmeier reagent. wikipedia.orgchemistrysteps.com The reaction of the Vilsmeier reagent with an activated aromatic compound like orcinol leads to the formation of an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde product. wikipedia.org This method is effective for electron-rich substrates and represents a common strategy for introducing an aldehyde group. chemistrysteps.com

Nitrile/Acid-Based Reagents (Gattermann Reaction) : The Gattermann reaction provides an alternative pathway, employing a cyanide source which acts as a precursor to the aldehyde function. nih.gov The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. nih.gov A significant modification to this method, which enhances safety, involves the use of zinc cyanide (Zn(CN)₂) in place of gaseous HCN. nih.gov The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and zinc chloride, which serves as the catalyst. nih.gov This nitrile-based approach proceeds via the formation of an intermediate aldimine, which is then hydrolyzed to afford the aldehyde. One documented synthesis of this compound from orcinol utilizes zinc cyanide and hydrogen chloride, demonstrating the utility of this method. chemicalbook.com

While direct reduction of the corresponding carboxylic acid, 2,4-dihydroxy-6-methylbenzoic acid, or its esters is a fundamental transformation in organic chemistry, the primary documented routes for synthesizing this compound involve the direct formylation of the highly activated orcinol ring. The synthesis of related benzoic acid esters, such as methyl 2,4-dihydroxy-6-methylbenzoate, is well-established and these compounds serve as important intermediates for other molecular targets. nih.gov

Solvent Effects on Reaction Yields

The choice of solvent is a critical parameter that can significantly affect the yield and efficiency of the synthesis of this compound. Different named reactions used for its synthesis operate optimally under distinct solvent conditions.

For instance, in a Gattermann-type synthesis starting from orcinol and zinc cyanide, diethyl ether is used as the solvent for the initial formylation step, with a subsequent hydrolysis in water, affording the product in a 76% yield. chemicalbook.com In contrast, a Vilsmeier-Haack synthesis using orcinol and the DMF/POCl₃ reagent system, where DMF acts as both a reagent and the solvent, has been reported to produce this compound in a higher yield of 82%. chemicalbook.com

While some studies on the Vilsmeier-Haack reaction suggest that the rate of substitution is only minimally affected by solvent polarity, other research indicates that solvent choice can be crucial. rsc.org Comparative studies on the Vilsmeier-Haack formylation of various phenols have explored different conditions, including solvent-free approaches. These studies have shown that solvent-free reactions, conducted either by grinding reactants or through microwave irradiation, can offer superior yields and significantly shorter reaction times compared to traditional solution-phase methods. General solvents mentioned for Vilsmeier-Haack reactions include toluene (B28343) and dichlorobenzene. cambridge.org

The following table summarizes the reported yields for the synthesis of this compound using different methodologies and their associated solvent systems.

| Synthetic Method | Starting Material | Reagents | Solvent | Yield (%) |

| Gattermann Reaction | Orcinol | Zn(CN)₂, HCl | Diethyl Ether / Water | 76% chemicalbook.com |

| Vilsmeier-Haack | Orcinol | POCl₃, DMF | N,N-dimethylformamide | 82% chemicalbook.com |

Regioselective Functionalization and Advanced Organic Synthesis

This compound is a valuable building block for more complex molecules due to its multiple reactive sites: two hydroxyl groups (at C2 and C4) and an aldehyde function. A key challenge in its utilization is achieving regioselective functionalization, particularly differentiating between the two hydroxyl groups. The C2-hydroxyl group exhibits distinct reactivity due to its proximity to the C1-aldehyde, with which it can form an intramolecular hydrogen bond.

Recent research has led to the development of a highly efficient and regioselective method for the alkylation of the C4-hydroxyl group. nih.govnih.govdigitellinc.com This methodology addresses the limitations of previous approaches, which often resulted in low yields or mixtures of products. nih.gov

The optimized method employs cesium bicarbonate (CsHCO₃) as a mild base in acetonitrile (CH₃CN) at a temperature of 80 °C. nih.govnih.gov This system facilitates the selective alkylation at the more accessible and acidic C4-hydroxyl position, yielding the desired 4-O-alkylated products in good to excellent yields, up to 95%. nih.govdigitellinc.com The use of cesium bicarbonate is crucial, as its favorable basicity and solubility minimize the formation of undesired bis-alkylated side products. nih.gov

This regioselective alkylation has been demonstrated to have a broad substrate scope, accommodating a variety of alkyl halides as electrophiles. nih.govresearchgate.net This synthetic advancement provides a practical and scalable route to 4-alkoxy-2-hydroxybenzaldehydes, which are important precursors and key fragments in the synthesis of pharmaceuticals and other functional materials. nih.gov

The table below illustrates the scope of the cesium bicarbonate-mediated regioselective alkylation with various electrophiles.

| Substrate | Electrophile (Alkylating Agent) | Product | Yield (%) |

| 2,4-Dihydroxybenzaldehyde | 1,3-Dibromopropane | 4-(3-Bromopropoxy)-2-hydroxybenzaldehyde | 95% nih.govresearchgate.net |

| 2,4-Dihydroxybenzaldehyde | 1-Bromopropane | 2-Hydroxy-4-propoxybenzaldehyde | Excellent nih.gov |

| 2,4-Dihydroxybenzaldehyde | 1-Bromobutane | 4-Butoxy-2-hydroxybenzaldehyde | Excellent nih.gov |

| 2,4-Dihydroxybenzaldehyde | Alkyl bromides with ester functionality | Corresponding 4-O-alkylated ester | High nih.gov |

| 2,4-Dihydroxybenzaldehyde | Ether- or alcohol-containing substrates | Corresponding 4-O-alkylated ether/alcohol | Good nih.gov |

Biological Activities and Pharmacological Investigations

Antimicrobial and Antifungal Efficacy

2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-orsellinaldehyde, has been the subject of research to determine its potential as an antifungal agent. Studies have demonstrated its effectiveness against a range of fungi, highlighting its potential for applications in agriculture and crop protection.

Broad-Spectrum Inhibitory Activity Against Plant Pathogenic Fungi

Research has identified this compound as a compound with broad-spectrum inhibitory activity against various plant pathogenic fungi. nih.govdntb.gov.ua Isolated from the culture filtrate of the mushroom Coprinus comatus, this compound has shown promise as a natural fungicide. nih.govdntb.gov.ua Its wide-ranging effectiveness suggests its potential to manage different fungal diseases affecting crops. nih.govdntb.gov.ua

Specificity Against Colletotrichum Species (e.g., C. orbiculare, C. gloeosporioides)

The compound has demonstrated notable efficacy against species of the genus Colletotrichum, which are responsible for anthracnose diseases in a variety of fruits and crops. nih.govdntb.gov.ua Specific investigations have focused on its activity against Colletotrichum orbiculare and Colletotrichum gloeosporioides. nih.govdntb.gov.ua The potent inhibitory and fungicidal actions against these species indicate its potential for protecting crops from anthracnose. nih.govdntb.gov.ua A postharvest in-vivo assay using detached fruits showed that o-orsellinaldehyde effectively suppressed anthracnose lesion symptoms on cucumbers and mangoes caused by C. orbiculare and C. gloeosporioides, respectively. nih.govdntb.gov.ua

A key aspect of its antifungal action is the inhibition of fungal spore development. Studies have shown that this compound significantly inhibits both conidial germination and the subsequent elongation of the germ tube in Colletotrichum species. nih.govdntb.gov.ua It exhibited particularly low IC50 values (the concentration required to inhibit 50% of the process) for these developmental stages in Colletotrichum orbiculare, underscoring its potency in halting the initial stages of fungal infection. nih.govdntb.gov.ua

Table 1: Inhibitory Activity of this compound against Colletotrichum Species

| Fungal Species | Activity Noted | Reference |

| Colletotrichum orbiculare | Potent inhibition of conidial germination and germ tube elongation. | nih.govdntb.gov.ua |

| Colletotrichum gloeosporioides | Remarkable inhibitory activity. | nih.govdntb.gov.ua |

Investigations into the mechanism of action have revealed that this compound is fungicidal, meaning it actively kills the fungal cells. nih.govdntb.gov.ua This was demonstrated through staining of Colletotrichum conidia with fluorescein (B123965) diacetate and propidium (B1200493) iodide, a method used to assess cell viability. nih.govdntb.gov.ua The results confirmed the compound's ability to cause fungal cell death. nih.govdntb.gov.ua

Activity Against Root Rot Fungi (Heterobasidion occidentale, Fusarium oxysporum)

The antifungal spectrum of this compound extends to fungi responsible for root rot diseases. Research has documented its inhibitory activity against the pathogenic fungus Heterobasidion occidentale. Further studies have also confirmed its efficacy against Fusarium oxysporum, another significant fungus implicated in root rot.

Activity Against Penicillium canescens

In addition to its effects on plant pathogens, this compound has been shown to possess inhibitory activity against the saprotrophic fungus Penicillium canescens.

Table 2: Spectrum of Antifungal Activity

| Fungal Species | Type | Activity Noted |

| Heterobasidion occidentale | Root Rot Fungus | Inhibitory Activity |

| Fusarium oxysporum | Root Rot Fungus | Inhibitory Activity |

| Penicillium canescens | Saprotrophic Fungus | Inhibitory Activity |

Postharvest Disease Suppression in Fruits (e.g., Mango, Cucumber)

Research has highlighted the potential of this compound as a natural antifungal agent for controlling postharvest diseases in fruit. A study focusing on mango anthracnose, a significant postharvest disease caused by the fungus Colletotrichum gloeosporioides, identified this compound as a potent antifungal constituent isolated from Penicillium sp.. The compound demonstrated significant efficacy in inhibiting the growth of this pathogen, suggesting its potential application in the development of biopesticides for fruit preservation. While its efficacy has been demonstrated in mangoes, specific studies on its application for postharvest disease suppression in cucumbers are not extensively documented in the reviewed literature.

The primary mechanism of its antifungal action is believed to be the disruption of cellular antioxidation systems within the fungal pathogens. acs.org By acting as a redox-active compound, it can destabilize the cellular redox homeostasis, which is crucial for microbial growth and survival. acs.org This disruption of the pathogen's defense mechanisms makes it a promising candidate for use as a chemosensitizing agent, potentially lowering the required dosages of commercial fungicides and mitigating associated risks. acs.org

Anticancer and Cytotoxic Effects

The anticancer potential of this compound has been a significant area of investigation, with studies focusing on its selective toxicity towards cancer cells and the underlying mechanisms of cell death.

A notable study demonstrated that this compound, referred to as o-orsellinaldehyde in the research, exhibits a selective cytotoxic effect against human hepatocellular carcinoma (HCC) Hep 3B cells. acs.org The compound, isolated from the submerged culture of the edible mushroom Grifola frondosa, showed significantly higher toxicity towards Hep 3B cells when compared to normal human lung fibroblast MRC-5 cells. acs.org This selectivity is a crucial attribute for a potential anticancer agent, as it suggests a lower likelihood of harming healthy tissues.

The following table summarizes the cytotoxic effects of this compound (HE-5-5) on Hep 3B and MRC-5 cell lines.

| Cell Line | Compound | IC50 (µg/mL) |

| Hep 3B (Human Hepatocellular Carcinoma) | This compound | 3.6 acs.org |

| MRC-5 (Normal Human Lung Fibroblast) | This compound | 33.1 acs.org |

The primary mechanism underlying the cytotoxic effect of this compound against cancer cells appears to be the induction of apoptosis, or programmed cell death. Research has shown that treatment of Hep 3B cells with this compound leads to characteristic morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. acs.org

Further evidence for apoptosis induction comes from DNA fragmentation assays, which revealed the characteristic "ladder" pattern of fragmented DNA in treated Hep 3B cells. acs.org Flow cytometry analysis also supported these findings, showing a significant increase in the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. acs.org While these findings strongly suggest an apoptotic mechanism, the specific signaling pathways and molecular players, such as the involvement of caspases or the Bcl-2 family of proteins, require further detailed investigation for this particular compound.

Anti-inflammatory and Immunomodulatory Properties

Beyond its antifungal and anticancer activities, emerging research points towards the anti-inflammatory and immunomodulatory potential of this compound and related structures.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. The activation of this pathway is largely controlled by the IκB kinase (IKK) complex, with IKK-2 (also known as IKKβ) playing a crucial role. While direct evidence specifically demonstrating the inhibition of IKK-2 by this compound is limited in the currently available literature, studies on structurally related compounds suggest a potential for this activity. For instance, other phenolic compounds and chalcones have been shown to exert their anti-inflammatory effects by targeting the IKK/NF-κB pathway. medchemexpress.comselleckchem.com However, dedicated studies are needed to confirm a direct inhibitory effect of this compound on IKK-2 and the subsequent downstream events in the NF-κB pathway.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of the inflammatory response and are transcriptionally regulated by the NF-κB pathway. Research on a structurally similar compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), has shown significant reductions in the levels of TNF and IL-1β in in vitro models. nih.gov This provides an indirect indication that this compound may possess similar capabilities in modulating cytokine expression. However, direct experimental evidence from studies specifically investigating the effect of this compound on the expression of TNF-α, IL-6, and IL-1β is necessary to substantiate this potential anti-inflammatory property.

Antioxidant Activities

This compound has demonstrated notable antioxidant properties, particularly in its ability to scavenge free radicals. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wiserpub.commdpi.comresearchgate.netnih.gov The DPPH assay is a common and reliable method for assessing the antiradical properties of various compounds. mdpi.comresearchgate.net In this assay, an antioxidant compound reacts with the stable DPPH free radical, which is characterized by a deep violet color in solution. wiserpub.commdpi.com

The scavenging activity results in the reduction of DPPH by hydrogen atom transfer from the antioxidant. mdpi.com This process leads to the formation of the non-radical form, DPPH-H, causing the color of the solution to fade from violet to pale yellow. mdpi.com The change in absorbance, typically measured at a wavelength between 515 and 518 nm, is used to quantify the radical scavenging capacity. wiserpub.comnih.gov

The efficiency of a compound as a radical scavenger is often expressed by its EC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. wiserpub.com A lower EC50 value indicates a higher antioxidant potency. nih.gov The antioxidant capacity of dihydroxybenzaldehydes is influenced by the positions of the hydroxyl (-OH) groups on the aromatic ring and is enhanced at neutral pH. wiserpub.com

Table 1: DPPH Radical Scavenging Assay Principles

| Parameter | Description |

| Assay Principle | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. |

| Detection Method | Spectrophotometric measurement of the decrease in absorbance of the DPPH solution. |

| Wavelength | Typically measured between 515-518 nm. |

| Result | Color change from deep violet to pale yellow. |

| Key Metric | EC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. |

Hypouricemic Effects and Xanthine (B1682287) Oxidase (XOD) Inhibition

Xanthine oxidase (XOD) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. biointerfaceresearch.comnih.govnih.govresearchgate.net Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to gout and is considered a risk factor for other health issues. nih.govresearchgate.net Consequently, inhibiting the activity of XOD is a primary therapeutic strategy for managing hyperuricemia. biointerfaceresearch.comnih.govdergipark.org.tr Natural compounds are increasingly being investigated as potential XOD inhibitors due to the side effects associated with synthetic drugs like allopurinol. bohrium.combiointerfaceresearch.com

Research has demonstrated that certain dihydroxybenzaldehyde derivatives can effectively inhibit XOD activity. nih.govresearchgate.net For example, 3,4-dihydroxy-5-nitrobenzaldehyde, a related compound, has been shown to potently inhibit XOD with a mixed-type inhibition mechanism. nih.govresearchgate.net This inhibition reduces the production of uric acid. nih.gov Studies on rodent models with induced hyperuricemia have confirmed that XOD inhibitors can significantly lower serum uric acid levels. nih.govresearchgate.netnih.gov The inhibitory activity of these compounds is often compared to that of allopurinol, a well-established clinical XOD inhibitor. nih.gov

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein, such as an enzyme. bohrium.comnih.govnih.govdergipark.org.tr This method is instrumental in screening for potential enzyme inhibitors and understanding their interaction mechanisms at a molecular level. biointerfaceresearch.comnih.gov In the context of XOD, docking studies help to identify compounds that can effectively fit into the enzyme's active site and disrupt its catalytic function. nih.govdergipark.org.tr The binding affinity, often represented by a docking score, indicates the potential inhibitory strength of the compound. nih.gov

Successful inhibition of XOD by a compound is dependent on its interaction with key amino acid residues within the enzyme's active site. nih.govdergipark.org.tr The active cavity of XOD contains a molybdenum-pterin cofactor that is essential for its catalytic activity. nih.gov Molecular docking studies reveal that inhibitors can form various types of interactions, such as hydrogen bonds and hydrophobic interactions, with residues in this active site. nih.govnih.gov For instance, key residues like ARG880 and GLU802 have been identified as crucial for the catalytic oxidation of xanthine. dergipark.org.tr The ability of a compound to anchor within this active cavity and interact with these critical residues is fundamental to its inhibitory effect on XOD. nih.govnih.gov

Table 2: Key Amino Acid Residues in XOD Active Site for Inhibitor Binding

| Residue | Potential Interaction Type |

| ARG880 | Hydrogen Bonding |

| GLU802 | Hydrogen Bonding |

| PHE914 | Hydrophobic Interaction |

| PHE1009 | Hydrophobic Interaction |

| THR1010 | Hydrogen Bonding |

| GLU1261 | Hydrogen Bonding |

Other Biological Activities and Potential Therapeutic Applications

Research has uncovered a range of biological activities for this compound, underscoring its potential for therapeutic applications. The compound's structural features, particularly its hydroxyl and aldehyde groups, enable it to interact with various biological molecules, leading to effects such as anti-inflammatory, anti-angiogenic, anti-nociceptive, and antibacterial activities. ontosight.aibiomolther.org

One significant study demonstrated that this compound (referred to as DHD in the study) exhibits potent anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells. biomolther.org The same study also confirmed its anti-angiogenic activity in a chick chorioallantoic membrane (CAM) model and an anti-nociceptive (pain-relieving) effect in an acetic acid-induced writhing test in mice. biomolther.org

Furthermore, the compound has been identified as an apoptosis inducer. guidechem.comebi.ac.uk Specifically, as o-orsellinaldehyde from the mushroom Grifola frondosa, it has been shown to act as an inhibitor of I-kappa-B kinase 2 (IKK-2), which is a key component in activating the NF-κB transcription factor involved in inflammation. ebi.ac.uk This mechanism helps to explain the anti-inflammatory and pro-apoptotic properties observed. ebi.ac.uk

Antibacterial properties have also been reported, with the compound showing activity against pathogenic bacteria such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. biomolther.org

Table 1: Anti-Angiogenic Activity of this compound (DHD) in Chick Chorioallantoic Membrane (CAM) Assay

| Concentration (µg/egg) | Inhibition of Angiogenesis (%) |

|---|---|

| 0.1 | 35.3% |

| 0.3 | 42.9% |

| 3.0 | 60.0% |

Data sourced from a study on the pharmacological activities of 2,4-dihydroxybenzaldehyde (B120756), which reported an IC50 value of 2.4 μg/egg for DHD. biomolther.org

Table 2: Anti-Nociceptive Activity of this compound (DHD) in Acetic Acid-Induced Writhing Test in Mice

| Dose (mg/kg, p.o.) | Inhibition of Writhing Response (%) |

|---|---|

| 10 | 48.4% |

| 30 | 64.3% |

| 100 | 86.6% |

Data sourced from a study demonstrating a dose-dependent anti-nociceptive effect. biomolther.org

Potential for New Therapeutic Agent Development

The diverse pharmacological profile of this compound makes it a compound of significant interest for the development of new therapeutic agents. ontosight.ai Its demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities suggest its potential as a lead compound for drugs targeting conditions such as chronic inflammation, cancer, and pain. biomolther.org The suppression of key inflammatory mediators like iNOS and COX-2 is a well-established strategy in the development of anti-inflammatory drugs. biomolther.org

The pro-apoptotic activity, particularly through the inhibition of the IKK-2/NF-κB pathway, presents a promising avenue for anticancer drug development. ebi.ac.uk Research has shown that o-orsellinaldehyde exhibits selective cytotoxic effects against certain cancer cell lines, such as Hep 3B, through the induction of apoptosis. wikipedia.org

Beyond its intrinsic bioactivity, this compound serves as a versatile chemical intermediate. ontosight.ai Its structure is a valuable starting point for the organic synthesis of more complex molecules and derivatives, potentially leading to the creation of novel compounds with enhanced therapeutic potential and optimized pharmacological properties. ontosight.aibiomolther.org Further investigation into this compound and its derivatives could pave the way for new treatments for a variety of diseases. ontosight.ai

Mechanistic and Computational Investigations

Structure-Activity Relationship (SAR) Studies of 2,4-Dihydroxy-6-methylbenzaldehyde and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, these studies focus on how modifications to the molecule's functional groups affect its interactions with biological targets.

The biological activities of this compound are significantly influenced by the presence and position of its hydroxyl (-OH) and aldehyde (-CHO) groups. ontosight.ai These functional groups are key to the molecule's ability to form various types of chemical bonds with biological macromolecules, such as proteins and enzymes. ontosight.ai The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aldehyde group, a known reactive site, can participate in nucleophilic addition reactions. ontosight.ai The specific arrangement of these groups on the benzene (B151609) ring contributes to the compound's antioxidant, antimicrobial, and anti-inflammatory properties. ontosight.aiebi.ac.uk Research on analogous dihydroxybenzaldehyde compounds has shown that the relative positioning of the hydroxyl groups is a determining factor in their antioxidant capacity.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules like this compound and their protein targets.

Molecular docking studies on derivatives of 2,4-dihydroxybenzaldehyde (B120756) have identified key amino acid residues that are crucial for binding within the active sites of various enzymes. While specific studies on this compound are limited, research on structurally related inhibitors has provided valuable insights. For example, in studies with enzymes like α-L-fucosidases, conserved arginine residues have been shown to be important for positioning the substrate through hydrogen bonding. biointerfaceresearch.com The catalytic mechanism of such enzymes often involves aspartic acid (Asp) and glutamic acid (Glu) residues acting as nucleophiles or general acid-base catalysts. biointerfaceresearch.com The specificity of substrate binding is therefore determined by a combination of interactions with such key residues.

The following table details examples of amino acid interactions observed in docking studies of dihydroxybenzaldehyde derivatives with various protein targets. Note that these are illustrative examples from related compounds and not directly from this compound with the specified residues.

Table 1: Examples of Amino Acid Interactions in Docking Studies of Dihydroxybenzaldehyde Derivatives| Protein Target (Example) | Interacting Residue (Example) | Type of Interaction | Reference |

|---|---|---|---|

| α-L-fucosidase | Arginine (conserved) | Hydrogen Bonding | biointerfaceresearch.com |

| α-L-fucosidase | Aspartic Acid (catalytic) | Nucleophilic Attack | biointerfaceresearch.com |

| α-L-fucosidase | Leucine (B10760876), Methionine | Pi-Alkyl Interactions | biointerfaceresearch.com |

Hydrogen Bonding and Pi-Pi Interactions

The binding affinity of this compound and its analogs to their biological targets is governed by a network of non-covalent interactions. Hydrogen bonds are particularly significant, with the hydroxyl groups on the phenyl ring acting as key donors and acceptors. biointerfaceresearch.com The aromatic ring of the benzaldehyde (B42025) structure allows for the formation of pi-pi stacking or pi-alkyl interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the enzyme's active site. biointerfaceresearch.com For instance, in studies of α-L-fucosidases, the aromatic ring of a ligand was observed to form pi-alkyl interactions with leucine and pi-sigma interactions with methionine, which helps to stabilize the substrate in the active site. biointerfaceresearch.com

Computational Modeling for Enzyme Engineering

Computational modeling has become an indispensable tool in enzyme engineering. By simulating the interactions between an enzyme and its substrate, researchers can predict how changes to the enzyme's structure might affect its function, stability, and substrate specificity.

In silico docking analyses are a cornerstone of computational enzyme modeling. These methods are used to predict and analyze the binding orientation of a substrate, such as this compound, within the active site of an enzyme. nih.gov By understanding the preferred orientation, researchers can identify which amino acid residues are critical for catalysis and binding. nih.gov This information is invaluable for enzyme engineering, as it allows for the rational design of mutations to enhance catalytic efficiency or alter substrate preference. For example, computational studies can reveal how the orientation of a substrate is stabilized by specific interactions, guiding efforts to modify the enzyme to better accommodate a desired substrate or to catalyze a novel reaction. biointerfaceresearch.comnih.gov

Design of Engineered Variants for Enhanced Activity

The engineering of polyketide synthases (PKSs) is a significant area of research aimed at creating novel compounds or increasing the yield of naturally occurring ones. While specific examples of engineered variants designed for enhanced production of this compound are not prominently documented, the general strategies for PKS engineering are well-established. These approaches often involve the modification of key enzymatic domains to alter substrate specificity or improve catalytic efficiency. Such modifications could theoretically be applied to the PKS responsible for this compound synthesis to boost its production.

Biosynthesis Mechanism Elucidation

This compound, also known as orsellinaldehyde, is a polyketide, a class of secondary metabolites produced by bacteria, fungi, plants, and some marine animals. Its biosynthesis is a complex process orchestrated by a multi-domain enzyme known as a polyketide synthase.

Identification of Coregulated PKS Clusters

The genes encoding the enzymes for the biosynthesis of a specific polyketide are typically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). Identifying and characterizing these clusters is a key step in understanding the biosynthesis of the compound.

In the fungus Aspergillus nidulans, a fascinating discovery was made regarding the biosynthesis of an orsellinaldehyde derivative. Researchers found that a polyketide synthase gene located outside of the predicted biosynthetic gene cluster was responsible for its production. nih.gov This finding highlights the complexity of fungal secondary metabolism and indicates that the regulation of biosynthesis can be more intricate than a simple co-regulation of genes within a single cluster.

The study of the closely related compound, orsellinic acid, further supports the role of PKSs in this biosynthetic family. Orsellinic acid is known to be synthesized via a polyketide pathway, reinforcing the understanding that a PKS is the central enzyme in the formation of these structures. wikipedia.org

Proposed Biosynthetic Metabolic Pathways

The biosynthesis of this compound is proposed to begin with the assembly of a polyketide chain by a Type I iterative PKS. This enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to build the carbon backbone of the molecule.

The general proposed pathway is as follows:

Chain Initiation: The PKS is primed with an acetyl-CoA starter unit.

Chain Elongation: Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain.

Cyclization and Aromatization: The linear polyketide chain undergoes an intramolecular aldol (B89426) condensation to form the aromatic ring.

Thioesterase-mediated release: The final step involves the release of the aromatic product from the PKS, which can occur through various mechanisms, including reduction to an aldehyde.

This proposed pathway is consistent with the known mechanisms of fungal PKSs that produce similar aromatic compounds. The specific domains within the PKS enzyme dictate the number of condensation reactions, the pattern of ketoreduction (if any), and the mode of cyclization, ultimately determining the final structure of the polyketide product.

Below is a table summarizing the key enzymes and intermediates in the proposed biosynthetic pathway.

| Step | Enzyme/Domain | Substrate(s) | Product |

| 1 | Acyltransferase (AT) | Acetyl-CoA | Acetyl-ACP |

| 2 | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) | Malonyl-CoA, Acetyl-ACP | C4-polyketide-ACP |

| 3 | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) | Malonyl-CoA, C4-polyketide-ACP | C6-polyketide-ACP |

| 4 | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) | Malonyl-CoA, C6-polyketide-ACP | C8-polyketide-ACP |

| 5 | Product Template (PT) domain / Claisen-like cyclase | C8-polyketide-ACP | Orsellinic acid intermediate |

| 6 | Reductase domain / Thioesterase (TE) | Orsellinic acid intermediate | This compound |

Analytical and Spectroscopic Characterization in Research

Mass Spectrometry (MS) Analysis for Identification

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental formula of 2,4-Dihydroxy-6-methylbenzaldehyde. The compound has a molecular formula of C₈H₈O₃ and a molecular weight of 152.15 g/mol . chemscene.comncats.io High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the neutral molecule is 152.047344113 Da. guidechem.com

In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. The predicted mass-to-charge ratios (m/z) for these adducts are 153.05463, 175.03657, and 191.01051, respectively. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is observed with a predicted m/z of 151.04007. uni.lu The fragmentation patterns observed in tandem MS experiments can further confirm the structure by showing losses of characteristic fragments. For instance, the loss of a water molecule from the protonated species results in the [M+H-H₂O]⁺ ion. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons, the aldehyde proton, the methyl protons, and the hydroxyl protons. The exact chemical shifts can vary depending on the solvent used. For instance, in DMSO-d₆, the aldehyde proton (CHO) appears as a singlet around 9.92 ppm, while the hydroxyl protons (OH) also appear as singlets. rsc.org The aromatic protons typically appear as doublets or multiplets in the region of 6.0-7.5 ppm, and the methyl group (CH₃) gives a singlet around 2.2-2.5 ppm. rsc.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing around 190-193 ppm. rsc.org The carbons attached to the hydroxyl groups are observed in the range of 150-165 ppm. The remaining aromatic carbons and the methyl carbon appear at more upfield chemical shifts. rsc.orgrsc.org

¹³C DEPT NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this compound, this would help confirm the presence of the methyl group and the aromatic CH groups.

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

The full assignment of NMR data for structurally related compounds, such as other dihydroxybenzaldehydes or their derivatives, serves as a valuable reference for confirming the assignments for this compound. For example, comparing the NMR data of 2,4-dihydroxybenzaldehyde (B120756) with that of the title compound allows for the definitive assignment of the signals affected by the presence of the methyl group. rsc.org Similarly, the spectra of derivatives like 2,4-dihydroxybenzaldehyde oxime provide further confirmation of the core structure's spectral features. rsc.org

High-Performance Liquid Chromatography (HPLC) Profiling

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for monitoring its presence in reaction mixtures or natural extracts. ambeed.com A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, typically at a wavelength where the aromatic ring shows strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for its identification and quantification when compared to a reference standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3000-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The C-H stretching of the aldehyde group is typically observed as a weaker band around 2700-2800 cm⁻¹. The strong absorption band for the C=O stretching of the aldehyde carbonyl group appears in the region of 1640-1680 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Future Directions and Translational Research Potential

Development of Novel Therapeutic Agents and Natural Products

2,4-Dihydroxy-6-methylbenzaldehyde serves as a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai Its inherent biological activities, including antioxidant, antimicrobial, and anticancer properties, make it and its derivatives promising candidates for drug discovery programs. ontosight.ai The presence of hydroxyl and aldehyde functional groups allows for a variety of chemical modifications to create novel compounds with enhanced or targeted activities. ontosight.ai

Research has demonstrated that this compound can induce apoptosis, the process of programmed cell death, which is a key target in cancer therapy. ebi.ac.uk Specifically, it has been identified as an inhibitor of IKK-2, a component in the NF-κβ signaling pathway, which is implicated in inflammation and cancer. ebi.ac.uk This anti-inflammatory and pro-apoptotic potential underscores its relevance in the development of new treatments for a range of diseases. ebi.ac.uk

The compound is a known fungal metabolite, isolated from species such as Grifola frondosa and Phlebiopsis gigantea, highlighting its natural origin and potential for discovery of other related bioactive natural products. ebi.ac.uk

Applications in Agricultural Disease Management

The antifungal properties of this compound present a significant opportunity for its application in managing agricultural diseases. Fungal pathogens are a major cause of crop loss worldwide, and the development of new, effective fungicides is a constant need. Research has shown that o-orsellinaldehyde, another name for this compound, exhibits antifungal activity.

Beyond its direct antifungal action, related benzaldehyde (B42025) derivatives have demonstrated acaricidal (mite-killing) activity. This suggests a broader potential for this compound and its analogs in crop protection against a variety of pests and pathogens. Further investigation into its efficacy against specific plant pathogens and its mode of action could lead to the development of novel and sustainable agricultural treatments.

Exploration of Bioactive Derivatives and Analogs

The chemical scaffold of this compound is ripe for derivatization to create analogs with enhanced or novel biological activities. The synthesis of Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) has yielded compounds with potential as cholinesterase inhibitors.